

# An In-depth Technical Guide to 6-Nitrobenzo[d]isoxazole

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## Compound of Interest

Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926

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## Foreword

**6-Nitrobenzo[d]isoxazole**, a notable member of the benzisoxazole family, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the fusion of a benzene ring with an isoxazole moiety and the presence of a nitro group, make it a versatile building block for the synthesis of novel compounds with diverse biological activities. This guide aims to provide a comprehensive technical overview of **6-Nitrobenzo[d]isoxazole**, consolidating its physicochemical properties, synthesis, reactivity, and potential applications to support and inspire further research and development.

## Core Molecular Attributes

### Chemical Identity and Structure

**6-Nitrobenzo[d]isoxazole**, also known as 6-nitro-1,2-benzisoxazole, is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to an isoxazole ring at the 4- and 5-positions, with a nitro group substituted at the 6-position of the bicyclic system.

CAS Number: 39835-08-0[1]

Molecular Formula: C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O<sub>3</sub>[1]

Molecular Weight: 164.12 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of **6-Nitrobenzo[d]isoxazole**.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **6-Nitrobenzo[d]isoxazole** is fundamental for its application in synthesis and drug design. The following table summarizes key computed and available experimental data.

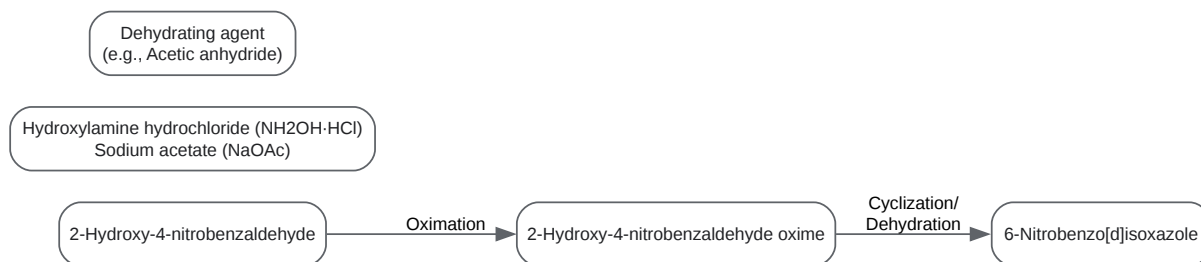
Property	Value	Source
Physical State	Solid (predicted)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
XLogP3	1.5	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	71.9 Å <sup>2</sup>	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	0	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--[1]

## Synthesis of 6-Nitrobenzo[d]isoxazole

The synthesis of the 1,2-benzisoxazole core can be achieved through various strategies, with intramolecular cyclization reactions being the most common. While a specific, detailed protocol for the direct synthesis of **6-Nitrobenzo[d]isoxazole** is not readily available in the searched literature, a plausible and established synthetic route involves the cyclization of an appropriately substituted precursor. A common method for forming the 1,2-benzisoxazole ring is the intramolecular cyclization of a 2-hydroxyaryl oxime.

## Proposed Synthetic Pathway

A logical synthetic approach would start from 2-hydroxy-4-nitrobenzaldehyde. This starting material contains the necessary functionalities in the correct positions for the formation of the **6-nitrobenzo[d]isoxazole** ring system.



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Figure 2: Proposed synthesis of **6-Nitrobenzo[d]isoxazole**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of benzisoxazoles from hydroxybenzaldehydes and has not been specifically optimized for **6-Nitrobenzo[d]isoxazole**. Researchers should consider this a starting point for method development.

### Step 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime

- To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

- Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude oxime.
- Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydroxy-4-nitrobenzaldehyde oxime.

Causality: The reaction of an aldehyde with hydroxylamine forms an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

### Step 2: Cyclization to **6-Nitrobenzo[d]isoxazole**

- Suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (excess).
- Heat the mixture at reflux for 1-2 hours. The progress of the reaction should be monitored by TLC.
- After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.
- The crude product will precipitate out of the solution.
- Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Dry the crude product and purify by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure **6-Nitrobenzo[d]isoxazole**.

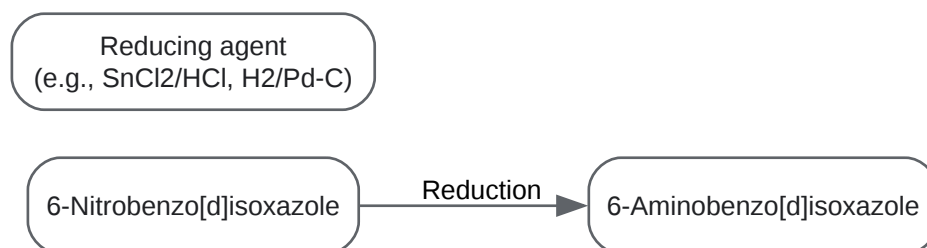
Causality: Acetic anhydride serves as a dehydrating agent, facilitating the intramolecular cyclization of the oxime by eliminating a molecule of water to form the stable isoxazole ring.

## Chemical Reactivity and Potential Transformations

The reactivity of **6-Nitrobenzo[d]isoxazole** is dictated by the interplay of the electron-deficient benzisoxazole ring and the strongly electron-withdrawing nitro group.

## Reduction of the Nitro Group

The nitro group is susceptible to reduction to an amino group, which is a common transformation in medicinal chemistry to introduce a key functional group for further derivatization.



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Figure 3: Reduction of **6-Nitrobenzo[d]isoxazole**.

This transformation opens up a plethora of synthetic possibilities, as the resulting 6-aminobenzo[d]isoxazole can undergo various reactions such as acylation, alkylation, diazotization, and coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies.

## Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, although the fused isoxazole ring also influences the regioselectivity.

## Ring Opening Reactions

The isoxazole ring, under certain conditions (e.g., strong base or reductive cleavage), can undergo ring-opening reactions. This reactivity can be exploited to synthesize other classes of compounds.

## Spectral Characterization

Definitive spectral data for **6-Nitrobenzo[d]isoxazole** is not widely available in the searched literature. The following are predicted and expected spectral characteristics based on the analysis of similar structures.

**<sup>1</sup>H NMR Spectroscopy (Predicted):** The proton NMR spectrum is expected to show signals in the aromatic region ( $\delta$  7.0-9.0 ppm). The protons on the benzene ring will exhibit a splitting pattern influenced by the nitro group and the fused isoxazole ring. Specifically, one would expect to see three distinct aromatic protons with coupling patterns indicative of their relative positions.

**<sup>13</sup>C NMR Spectroscopy (Predicted):** The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The carbons of the isoxazole ring will also have characteristic chemical shifts.

**Infrared (IR) Spectroscopy (Predicted):** The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) around 1530-1500  $\text{cm}^{-1}$  and 1350-1330  $\text{cm}^{-1}$ , respectively. Aromatic C-H stretching vibrations will be observed above 3000  $\text{cm}^{-1}$ , and C=C and C=N stretching vibrations will appear in the 1600-1400  $\text{cm}^{-1}$  region.

**Mass Spectrometry (Predicted):** The mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z$  164. Fragmentation patterns would likely involve the loss of the nitro group ( $\text{NO}_2$ ) and other characteristic fragmentations of the benzisoxazole ring system.

## Applications in Drug Discovery and Medicinal Chemistry

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a component of several approved drugs with a wide range of biological activities. These include antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents.

The introduction of a nitro group at the 6-position of the benzisoxazole ring system can significantly influence its biological activity. The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

While specific pharmacological studies on **6-Nitrobenzo[d]isoxazole** are not extensively reported in the searched literature, its potential as a key intermediate for the synthesis of

biologically active molecules is evident. The corresponding 6-amino derivative can serve as a precursor for a wide array of compounds to be screened for various therapeutic targets. The isoxazole moiety itself is found in numerous pharmaceuticals, and its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

## Safety and Handling

**Hazard Identification:** Based on data for similar compounds, **6-Nitrobenzo[d]isoxazole** should be handled with care. It is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

**Precautionary Measures:**

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place away from incompatible materials.

## Conclusion and Future Perspectives

**6-Nitrobenzo[d]isoxazole** is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its structural features suggest a rich chemistry that can be exploited for the synthesis of novel and biologically active molecules. Further research into its synthesis, reactivity, and pharmacological properties is warranted to fully explore the potential of this versatile scaffold. The development of a robust and scalable synthesis for **6-Nitrobenzo[d]isoxazole** would be a key enabler for its broader application in drug discovery programs.

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## References

- 1. 6-Nitrobenzo[D]isoxazole | C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O<sub>3</sub> | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
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